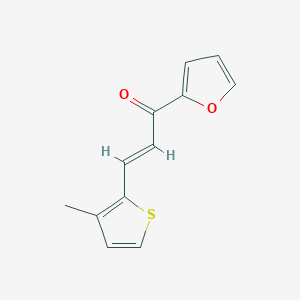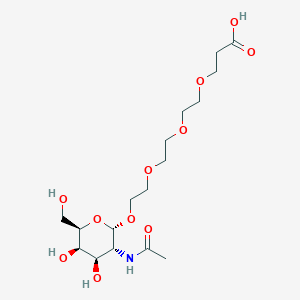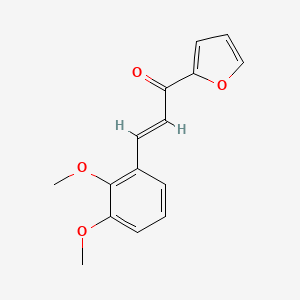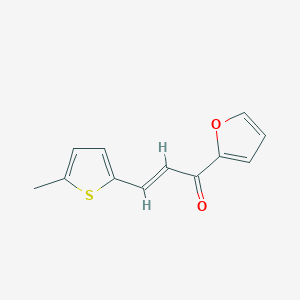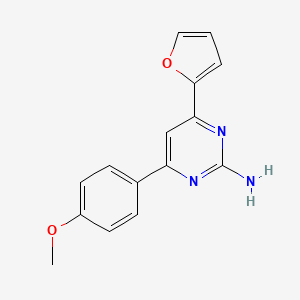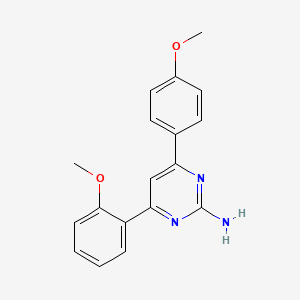
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4-MMP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a member of the pyrimidine family and is composed of two aromatic rings connected by a single carbon-nitrogen bond. 4-MMP has been used in a number of biological studies because of its ability to interact with a variety of biological targets. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-MMP.
科学研究应用
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been utilized as a fluorescent probe in studies of DNA/RNA binding proteins, and as a photoreactive reagent in the study of protein-protein interactions. 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been used as a substrate in studies of the enzyme monoamine oxidase, and as a fluorescent probe for the detection of proteases. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used as a fluorescent probe for the detection of metal ions and as a substrate for the study of the enzyme tyrosine hydroxylase.
作用机制
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with a variety of biological targets. It has been found to interact with DNA/RNA binding proteins, as well as proteins involved in protein-protein interactions. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with enzymes such as monoamine oxidase and tyrosine hydroxylase. Furthermore, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with metal ions and proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have yet to be fully elucidated. However, it has been found to interact with a variety of biological targets, suggesting that it may have potential applications in a number of scientific research fields.
实验室实验的优点和局限性
The use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in lab experiments has a number of advantages. The compound is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively non-toxic and is not known to be carcinogenic or teratogenic. The main limitation of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is its limited solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
The potential applications of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are still being explored. Future research should focus on the biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, as well as its potential applications in drug discovery and development. Additionally, further research should focus on the use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine as a fluorescent probe for the detection of metal ions and proteases. Finally, further research should focus on the use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine as a substrate for the study of enzymes such as monoamine oxidase and tyrosine hydroxylase.
合成方法
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from 4-methoxyphenylacetic acid, 2-methoxyphenylacetic acid, and phosphorous oxychloride. The synthesis method involves condensing the two acids with the phosphorus oxychloride in a mixture of dimethylformamide and pyridine. The product is then purified by recrystallization from ethanol and water.
属性
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDILCJTXLLSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
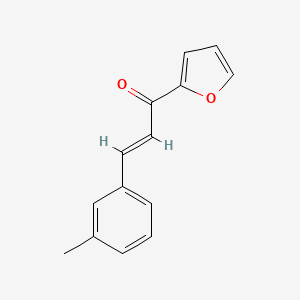

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
